Cas no 1804704-58-2 (2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine)

2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine
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- インチ: 1S/C7H7ClF2N2/c8-6-4(7(9)10)1-2-12-5(6)3-11/h1-2,7H,3,11H2
- InChIKey: VDECPJWCTXFXST-UHFFFAOYSA-N
- SMILES: ClC1=C(C(F)F)C=CN=C1CN
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- XLogP3: 1
- トポロジー分子極性表面積: 38.9
2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023024793-1g |
2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine |
1804704-58-2 | 97% | 1g |
$1,646.40 | 2022-04-01 | |
Alichem | A023024793-500mg |
2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine |
1804704-58-2 | 97% | 500mg |
$940.80 | 2022-04-01 | |
Alichem | A023024793-250mg |
2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine |
1804704-58-2 | 97% | 250mg |
$748.00 | 2022-04-01 |
2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridineに関する追加情報
Recent Advances in the Study of 2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine (CAS: 1804704-58-2)
The compound 2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine (CAS: 1804704-58-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in drug development. This research brief aims to summarize the latest findings and highlight the compound's significance in contemporary biomedical research.
One of the primary areas of interest is the compound's role as a building block in the synthesis of novel pharmaceutical agents. Researchers have successfully utilized 2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine to develop inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways. The presence of both amino and difluoromethyl groups in its structure enhances its reactivity and binding affinity, making it a valuable scaffold for drug design. Recent publications have detailed its use in the development of kinase inhibitors, which are critical in the treatment of various cancers.
In addition to its synthetic utility, the pharmacological profile of 2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine has been extensively studied. Preclinical trials have demonstrated its efficacy in modulating key biological pathways, particularly those related to immune response and cell proliferation. The compound's ability to cross the blood-brain barrier has also been investigated, suggesting potential applications in neurodegenerative diseases. These findings underscore the compound's versatility and its potential to address unmet medical needs.
Recent advancements in analytical techniques have further elucidated the compound's mechanism of action. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its interactions with biological targets. These studies have provided insights into the compound's binding kinetics and metabolic stability, which are crucial for optimizing its therapeutic potential. Moreover, computational modeling has been used to predict its pharmacokinetic properties, facilitating the design of more effective derivatives.
The safety and toxicity profile of 2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine have also been a focus of recent research. In vitro and in vivo studies have indicated that the compound exhibits a favorable safety margin, with minimal off-target effects. However, further investigations are required to fully assess its long-term toxicity and potential drug-drug interactions. These studies are essential for advancing the compound into clinical trials and ensuring its suitability for human use.
In conclusion, 2-(Aminomethyl)-3-chloro-4-(difluoromethyl)pyridine (CAS: 1804704-58-2) represents a promising candidate for drug development, with applications spanning oncology, immunology, and neurology. Its unique chemical properties and demonstrated efficacy in preclinical studies highlight its potential to contribute to the next generation of therapeutics. Ongoing research efforts are expected to further explore its capabilities and translate these findings into clinical applications. This compound exemplifies the innovative approaches being pursued in the field of chemical biology to address complex medical challenges.
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